(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one is a synthetic organic compound with the molecular formula C28H48O. It is a derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by its unique structure, which includes multiple ring systems and a ketone functional group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Functional Group Modification: Introduction of the ethyl group at the 5-position.
Ring Contraction: Conversion of the cholestane skeleton to the A-nor structure.
Oxidation: Introduction of the ketone group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Introduction of different substituents at various positions on the steroid skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction will produce alcohol derivatives.
Scientific Research Applications
(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential biological activities and interactions with biological systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one involves its interaction with specific molecular targets and pathways. The ketone group at the 3-position is likely involved in its biological activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound from which (3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one is derived.
5beta-Cholestan-3-one: A similar compound with a different substitution pattern.
Other Steroid Derivatives: Various other steroids with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl group at the 5-position. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
19682-33-8 |
---|---|
Molecular Formula |
C28H48O |
Molecular Weight |
400.691 |
IUPAC Name |
(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one |
InChI |
InChI=1S/C28H48O/c1-7-28-18-13-21-23-12-11-22(20(4)10-8-9-19(2)3)26(23,5)16-14-24(21)27(28,6)17-15-25(28)29/h19-24H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,26-,27-,28-/m1/s1 |
InChI Key |
KUPZFHLHCMPDRF-NTQZEDNTSA-N |
SMILES |
CCC12CCC3C4CCC(C4(CCC3C1(CCC2=O)C)C)C(C)CCCC(C)C |
Synonyms |
5-Ethyl-A-nor-5β-cholestan-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.